molecular formula C14H13NO2 B8309150 Methyl 5-methyl-2-(pyridin-4-yl)benzoate

Methyl 5-methyl-2-(pyridin-4-yl)benzoate

Cat. No. B8309150
M. Wt: 227.26 g/mol
InChI Key: GJXTWMADTUIRAH-UHFFFAOYSA-N
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Patent
US09440990B2

Procedure details

A mixture of methyl 5-methyl-2-(pyridin-4-yl)benzoate (8.8 g), 6 N hydrochloric acid (65 mL) and acetic acid (100 mL) was heated under reflux overnight. The solvent was evaporated under reduced pressure, and the obtained solid was washed with ethyl acetate to give the title compound (6.6 g).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].[ClH:18]>C(O)(=O)C>[ClH:18].[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)=[C:6]([CH:11]=1)[C:7]([OH:9])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
CC=1C=CC(=C(C(=O)OC)C1)C1=CC=NC=C1
Name
Quantity
65 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the obtained solid was washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Cl.CC=1C=CC(=C(C(=O)O)C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.